5-cycloheptylidene-1,3-thiazolidine-2,4-dione
Overview
Description
5-cycloheptylidene-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Preparation Methods
The synthesis of 5-cycloheptylidene-1,3-thiazolidine-2,4-dione can be achieved through various methods. One common approach involves the reaction of cycloheptanone with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the thiazolidine-2,4-dione derivative . Green chemistry approaches, such as using deep eutectic solvents, have also been explored to improve the yield and purity of the product while minimizing environmental impact .
Chemical Reactions Analysis
5-cycloheptylidene-1,3-thiazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its anticancer properties have been explored, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 5-cycloheptylidene-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. For instance, in its role as an antimicrobial agent, the compound can inhibit the activity of enzymes essential for microbial survival. In cancer therapy, it may interfere with cell signaling pathways, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
5-cycloheptylidene-1,3-thiazolidine-2,4-dione can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
5-benzylidene-1,3-thiazolidine-2,4-dione: Exhibits significant anticancer activity.
5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione: Known for its antioxidant properties. The uniqueness of this compound lies in its cycloheptylidene moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-cycloheptylidene-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-9-8(14-10(13)11-9)7-5-3-1-2-4-6-7/h1-6H2,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFNRBSDKVIKFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=C2C(=O)NC(=O)S2)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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